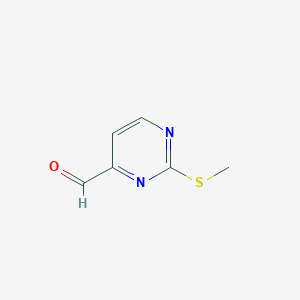

2-甲基硫代嘧啶-4-甲醛

描述

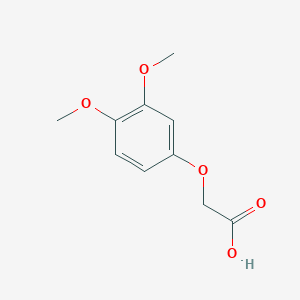

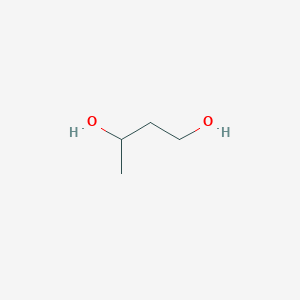

2-Methylsulfanylpyrimidine-4-carbaldehyde is a chemical compound used in various synthetic and analytical applications in organic chemistry. Its unique structure and properties make it a useful reagent in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, including condensation and cyclocondensation reactions. For example, a study demonstrated the synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, indicating the versatility of such compounds in synthesis reactions (Chizhova et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methylsulfanylpyrimidine-4-carbaldehyde has been studied using techniques like X-ray diffraction. Such studies provide insights into the three-dimensional framework of these molecules and their electronic structures, as seen in compounds like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde (Low et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving pyrimidine derivatives are diverse, including Vilsmeier–Haack formylation, cyclocondensation, and desulfurative cross-coupling. These reactions reflect the compound's reactivity and potential in synthesizing a variety of organic compounds (Ofitserova et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in different reactions and environments. The crystalline structure, for instance, can affect the solubility and stability of the compound (Cobo et al., 2009).

科学研究应用

光催化和环境应用

- TiO2表面的光催化化学: 对TiO2表面的研究对污染物的协同光催化降解和制氢具有重要意义,这可能与2-甲基硫代嘧啶-4-甲醛在环境修复和可持续能源解决方案中的应用相关(郭等人,2016)。

药物化学和药理学

- 生物系统中的甲基乙二醛: 对甲基乙二醛等反应性羰基物质的研究提供了有关细胞代谢生化和相关代谢副产物的潜在治疗靶向的见解,这可能扩展到涉及2-甲基硫代嘧啶-4-甲醛的代谢途径(Kalapos,1999)。

先进材料和化学合成

- 高醛聚合: 醛的聚合,包括聚合物的合成和表征,揭示了2-甲基硫代嘧啶-4-甲醛在新型聚合物材料开发中的潜力(Kubisa 等人,1980)。

分析化学和化学传感器

- 基于醛的荧光化学传感器: DFP(4-甲基-2,6-二甲酰苯酚)衍生物用于检测金属离子、阴离子和中性分子的化学传感器。这表明2-甲基硫代嘧啶-4-甲醛在选择性化学传感器开发中具有潜在应用(Roy,2021)。

安全和危害

属性

IUPAC Name |

2-methylsulfanylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJXHPACBLAFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572487 | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylsulfanylpyrimidine-4-carbaldehyde | |

CAS RN |

1074-68-6 | |

| Record name | 2-(Methylthio)-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)